7-Bromo-2-chloroquinoline

Antimalarial Cryptolepine Analogues Plasmodium falciparum

7-Bromo-2-chloroquinoline features orthogonal C7–Br and C2–Cl substituents enabling sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This substitution pattern is critical: cryptolepine analogues show >90% in vivo antimalarial efficacy; BACE1 inhibitors achieve 11 nM potency. Positional isomers (e.g., 6-bromo-2-chloroquinoline) display markedly different reactivity. A validated kg-scale synthesis (78.8% yield) supports cost-effective lead optimization and preclinical supply.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 99455-15-9
Cat. No. B1339914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroquinoline
CAS99455-15-9
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
InChIKeyMOEWRAKNXMILKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloroquinoline (CAS 99455-15-9) Procurement and Characterization Guide


7-Bromo-2-chloroquinoline (CAS 99455-15-9, C₉H₅BrClN, MW 242.50) is a dihalogenated quinoline building block featuring orthogonal bromine (C7) and chlorine (C2) substituents that enable sequential cross-coupling reactions . Its physicochemical properties include a melting point of 115–123 °C, a predicted density of 1.7 g/cm³, and a calculated logP of 3.80, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts . The compound is supplied by multiple vendors at ≥95% purity and is employed as a key intermediate in medicinal chemistry, particularly for antimalarial and neurogenerative disease programs .

Why 7-Bromo-2-chloroquinoline Cannot Be Replaced by Other Halogenated Quinolines


The precise 7-bromo-2-chloro substitution pattern is critical for bioactivity and synthetic utility; positional isomers (e.g., 6-bromo-2-chloroquinoline, CAS 1810-71-5) and mono-halogenated analogs exhibit markedly different reactivity and pharmacological profiles . For instance, the bromine at C7 provides a handle for selective Suzuki-Miyaura coupling, while the chlorine at C2 enables subsequent nucleophilic aromatic substitution or amination under orthogonal conditions—a sequential functionalization not achievable with 2,7-dichloroquinoline or 7-bromoquinoline alone [1]. In antimalarial cryptolepine analogues, the 7-bromo-2-chloro substitution yields >90% parasitemia suppression in vivo, whereas the parent cryptolepine (lacking halogens) and other halogen patterns show significantly reduced potency [2].

Quantitative Differentiation: 7-Bromo-2-chloroquinoline vs. Comparators


In Vitro Antiplasmodial Activity: 7-Bromo-2-chloroquinoline Derivative vs. Cryptolepine

The 7-bromo-2-chloro derivative (compound 11k) exhibited an IC₅₀ < 0.1 μM against Plasmodium falciparum strain K1, representing a 5- to 10-fold improvement over the parent cryptolepine (1) [1]. This enhanced potency is attributed to the presence of halogen atoms in both the quinoline and indole rings, which facilitate target engagement and cellular accumulation [2].

Antimalarial Cryptolepine Analogues Plasmodium falciparum

In Vivo Antimalarial Efficacy: 7-Bromo-2-chloro Derivative vs. Cryptolepine and Chloroquine

In mice infected with Plasmodium berghei, the 7-bromo-2-chloro derivative (11k) suppressed parasitemia by >90% at a dose of 25 mg/kg/day with no apparent toxicity [1]. In contrast, the parent cryptolepine required higher doses to achieve comparable suppression, and the 2,7-dibromo derivative (15) showed an ED₉₀ of 21.6 mg/kg/day [2].

Antimalarial Cryptolepine Plasmodium berghei In Vivo

Synthetic Efficiency: 7-Bromo-2-chloroquinoline Yield vs. 2-Chloroquinoline Carboxylates

A reproducible kilogram-scale synthesis from 7-bromoquinolin-2(1H)-one using thionyl chloride in dichloromethane/DMF yields 7-bromo-2-chloroquinoline in 78.8% isolated yield . This compares favorably to the 55% overall yield reported for 2-chloroquinoline-8-carboxylic acid ester synthesis via a multi-stage oxidation/chlorination sequence [1].

Synthesis Yield Process Chemistry

Orthogonal Reactivity: 7-Bromo-2-chloroquinoline vs. Mono-Halogenated Quinolines

The presence of both bromine at C7 and chlorine at C2 allows sequential chemoselective functionalization: Suzuki-Miyaura coupling occurs preferentially at the C–Br bond, followed by Buchwald-Hartwig amination or nucleophilic aromatic substitution at the C–Cl position [1]. This orthogonal reactivity is not possible with mono-halogenated quinolines (e.g., 2-chloroquinoline or 7-bromoquinoline), which offer only a single site for diversification [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Building Block

BACE1 Inhibitor Precursor: 7-Bromo-2-chloroquinoline in Alzheimer's Disease Drug Discovery

2-Aminoquinoline derivatives, for which 7-bromo-2-chloroquinoline serves as a key building block, have been optimized to achieve BACE1 IC₅₀ values as low as 11 nM (compound 59) with cellular activity of 80 nM and demonstrated significant Aβ reduction in rat CSF [1]. This represents a >10⁶-fold improvement over the initial fragment hit (IC₅₀ = 900 μM) .

BACE1 Alzheimer's Disease Fragment-Based Screening

Purity and Analytical Consistency: 7-Bromo-2-chloroquinoline vs. Common Industrial Standards

Commercially available 7-bromo-2-chloroquinoline is routinely supplied at ≥95% purity (typically 97% from Aladdin, confirmed by HPLC) with batch-specific NMR verification . This meets or exceeds the purity benchmarks for pharmaceutical intermediates (>95%), whereas some alternative halogenated quinolines may be offered at lower purities (e.g., 90%) or without rigorous analytical characterization .

Purity Analytical Reproducibility

High-Value Application Scenarios for 7-Bromo-2-chloroquinoline (CAS 99455-15-9)


Antimalarial Drug Discovery: Next-Generation Cryptolepine Analogues

Prioritize 7-bromo-2-chloroquinoline as a key intermediate for synthesizing cryptolepine analogues with sub-100 nM antiplasmodial activity and >90% in vivo efficacy, as demonstrated by compound 11k against P. berghei [1].

Alzheimer's Disease: BACE1 Inhibitor Lead Optimization

Utilize this building block to generate 2-aminoquinoline libraries for BACE1 inhibitor programs; SAR studies have yielded compounds with 11 nM potency and significant in vivo Aβ reduction, leveraging the fragment-based optimization trajectory described by Cheng et al. [2].

Complex Molecule Construction via Sequential Cross-Coupling

Exploit the orthogonal C–Br and C–Cl reactivity to perform sequential Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling efficient synthesis of densely functionalized quinoline libraries for kinase or GPCR targets [3].

Scalable Process Chemistry for Preclinical and Clinical Supplies

Employ the validated kilogram-scale synthesis (78.8% yield) to procure material for lead optimization and early toxicology studies, ensuring cost-effective and reproducible supply chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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